4-(4-Amino-2-fluorophenyl)piperazin-2-one

Antiviral Research Medicinal Chemistry Scaffold Hopping

This heterocyclic building block features a unique 2-oxo group, 2-fluoro substitution, and para-amino vector for distinct conformational, electronic, and metabolic properties. Ideal for antiviral libraries, ADME optimization, and synthesizing complex fused systems like pteridinones. Choose 95% for parallel synthesis; ≥98% for biophysical assays.

Molecular Formula C10H12FN3O
Molecular Weight 209.22 g/mol
CAS No. 850369-93-6
Cat. No. B1517633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-2-fluorophenyl)piperazin-2-one
CAS850369-93-6
Molecular FormulaC10H12FN3O
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C10H12FN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
InChIKeyMRYWNAHALSWFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-2-fluorophenyl)piperazin-2-one (CAS 850369-93-6) as a Versatile Fluorinated Piperazinone Scaffold


4-(4-Amino-2-fluorophenyl)piperazin-2-one (CAS 850369-93-6) is a small-molecule heterocyclic building block belonging to the piperazin-2-one class. Its core structure features a six-membered piperazine ring bearing a ketone group at the 2-position and a 2-fluoro-4-aminophenyl substituent at the N4-position . The presence of both a reactive primary aromatic amine and a hydrogen bond donor/acceptor piperazinone core makes it a strategic intermediate for medicinal chemistry. Its molecular formula is C10H12FN3O and its molecular weight is 209.22 g/mol . It is typically supplied at a purity of 95% or higher , positioning it as a versatile scaffold for generating diverse compound libraries via amide coupling, reductive amination, or other standard transformations.

The Case for Specificity: Why 4-(4-Amino-2-fluorophenyl)piperazin-2-one Cannot Be Interchanged with Common Piperazine Analogs


Despite sharing a common piperazine core with numerous commercial building blocks, 4-(4-Amino-2-fluorophenyl)piperazin-2-one possesses a unique combination of three critical features that prevent generic substitution. First, the 2-oxo group introduces a planar, hydrogen-bonding amide motif into the ring, altering both the scaffold's conformation and its electronic properties compared to saturated piperazines . Second, the 2-fluoro substitution on the pendant phenyl ring significantly impacts the basicity and metabolic stability of the attached aromatic amine, a well-documented effect in medicinal chemistry. Third, the para-amino group provides a distinct vector for further derivatization, which is not present in many common, unsubstituted piperazinone analogs. Substituting this compound with a simpler piperazine or a non-fluorinated analog would fundamentally alter the physicochemical and pharmacological profile of the resulting lead molecule, potentially invalidating SAR (Structure-Activity Relationship) studies.

Quantitative Differentiation Guide for 4-(4-Amino-2-fluorophenyl)piperazin-2-one Procurement


Class-Level Scaffold Differentiation: The Impact of the Piperazin-2-one Core on Biological Activity

Direct, head-to-head quantitative comparison data for 4-(4-Amino-2-fluorophenyl)piperazin-2-one against its closest analogs are not available in the public domain. However, class-level evidence strongly supports its selection over a standard piperazine. A high-throughput screening study identified a trisubstituted piperazin-2-one derivative (15D8) as a potent and selective inhibitor of Adenovirus (Ad) replication, with an IC50 in the low micromolar range and minimal cytotoxicity [1]. This demonstrates the unique biological value of the piperazin-2-one core, a feature absent in simple piperazines. This provides a strong, albeit inferential, rationale for prioritizing piperazin-2-one-based building blocks like 4-(4-Amino-2-fluorophenyl)piperazin-2-one for developing novel chemotypes with potentially superior activity and selectivity profiles.

Antiviral Research Medicinal Chemistry Scaffold Hopping

Unique Reactivity Profile: Differentiating the Aromatic Amine and Fluorine Substituents from Non-Fluorinated Analogs

A key differentiating feature of this compound is the presence of both a fluorine atom and an amino group on the N-aryl ring. The fluorine atom ortho to the piperazinone linkage (2-fluorophenyl) is known to alter the conformational preferences of the N-aryl bond, impacting target binding [1]. Furthermore, it lowers the pKa of the adjacent amino group compared to a non-fluorinated analog like 4-(4-Aminophenyl)piperazin-2-one, which can influence solubility and permeability. While direct pKa values for this specific compound are not published, this is a well-established principle in medicinal chemistry for modulating the properties of aromatic amines [1]. The para-amino group provides a unique synthetic handle for further derivatization (e.g., amide formation, diazotization, reductive amination) that is not available on non-aminated analogs, such as 4-(2-Fluorophenyl)piperazin-2-one.

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Supply Chain and Purity Differentiation: Comparison of Available Commercial Specifications

Procurement data reveals a quantifiable difference in the minimum purity specifications among commercial suppliers. While some vendors offer this compound at a minimum purity of 95% , at least one supplier specifies a higher purity of ≥98% (NLT 98%) . This represents a quantifiable difference of at least 3 percentage points, which can be critical for applications requiring high-purity building blocks, such as fragment-based drug discovery or late-stage functionalization. This variation allows researchers to select a product based on their specific project needs, balancing cost against the potential for impurities to interfere with sensitive biological assays or subsequent synthetic steps.

Procurement Quality Control Chemical Synthesis

Evidence-Based Application Scenarios for 4-(4-Amino-2-fluorophenyl)piperazin-2-one (CAS 850369-93-6)


Medicinal Chemistry: Synthesis of Focused Libraries for Antiviral Drug Discovery

Based on class-level evidence showing potent antiviral activity of trisubstituted piperazin-2-one derivatives [1], this compound is ideally suited as a starting scaffold for the design and synthesis of focused libraries targeting viral infections. The para-amino group serves as a primary vector for introducing diverse chemical moieties, enabling the rapid exploration of structure-activity relationships (SAR) around a validated core. This approach leverages the established bioactivity of the piperazin-2-one class to increase the probability of identifying novel hit compounds.

Medicinal Chemistry: Fluorine-Enabled Property Modulation in Lead Optimization

This compound is a strategically valuable building block for lead optimization campaigns aimed at modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead series. The ortho-fluorine atom is known to influence the basicity of the adjacent amine and alter metabolic stability [2]. By incorporating this scaffold into a lead molecule, medicinal chemists can systematically probe the effect of fluorine substitution on key parameters like permeability, solubility, and metabolic half-life, without fundamentally altering the core pharmacophore.

Organic Synthesis: Development of Novel Heterocyclic Architectures

The compound's dual reactive handles (the lactam carbonyl and the primary aromatic amine) enable its use in the synthesis of more complex, fused heterocyclic systems. For instance, it can serve as a key intermediate in the synthesis of pteridinone derivatives, an important class of compounds in medicinal chemistry [3]. The amine can be elaborated, and the piperazinone ring can be further functionalized, making it a versatile building block for creating novel chemical space with high 3D complexity.

Procurement: Application-Specific Purity Selection for Sensitive Assays

Given the availability of this compound in both 95% and ≥98% purity grades, a key application scenario is the judicious selection based on downstream use. For high-throughput parallel synthesis or initial library production, the more economical 95% purity grade may suffice. However, for applications sensitive to trace impurities, such as biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry), high-content screening, or late-stage functionalization in a total synthesis, procurement of the ≥98% purity grade is a quantifiably justifiable choice to minimize the risk of false results or low yields.

Technical Documentation Hub

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